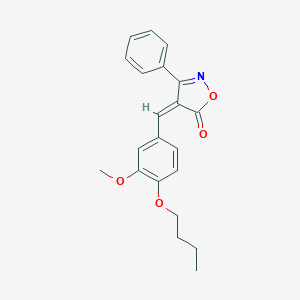![molecular formula C27H25ClN2O2 B307560 3-[(5-chloro-2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307560.png)
3-[(5-chloro-2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-chloro-2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole, also known as JWH-250, is a synthetic cannabinoid that belongs to the aminoalkylindole family. It was first synthesized by John W. Huffman in 1995. JWH-250 is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found in the central nervous system and immune system, respectively.
Mecanismo De Acción
3-[(5-chloro-2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are activated by endocannabinoids such as anandamide and 2-arachidonoylglycerol. Activation of the CB1 receptor in the brain leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the euphoric effects of cannabis. Activation of the CB2 receptor in the immune system leads to the suppression of inflammation and the modulation of immune cell function.
Biochemical and Physiological Effects
3-[(5-chloro-2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole has been shown to have a wide range of biochemical and physiological effects, including analgesia, appetite stimulation, sedation, and hypothermia. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. However, 3-[(5-chloro-2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole has also been shown to have negative effects on the cardiovascular system, such as tachycardia and hypertension, as well as negative effects on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(5-chloro-2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole has several advantages for use in lab experiments, including its high potency, selectivity for the CB1 and CB2 receptors, and stability in storage. However, it also has several limitations, including its potential for abuse and its negative effects on the cardiovascular system, liver, and kidneys. Researchers must take precautions to ensure the safe handling and disposal of 3-[(5-chloro-2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole, and must also consider the potential ethical implications of using synthetic cannabinoids in animal studies.
Direcciones Futuras
There are several potential future directions for research on 3-[(5-chloro-2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole and other synthetic cannabinoids. One area of focus could be the development of more selective agonists and antagonists for the CB1 and CB2 receptors, which could lead to the development of new drugs for the treatment of pain, inflammation, and other conditions. Another area of focus could be the investigation of the long-term effects of synthetic cannabinoids on the brain and behavior, as well as the potential for addiction and withdrawal. Finally, researchers could explore the potential therapeutic benefits of synthetic cannabinoids for the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's.
Métodos De Síntesis
3-[(5-chloro-2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole can be synthesized using a multi-step process that involves the reaction of 2-methylindole with 5-chloro-2,3-dimethoxybenzoyl chloride, followed by the reaction of the resulting intermediate with 2-methyl-3-(2-chlorophenyl)indole. The final product is purified using column chromatography. The purity of 3-[(5-chloro-2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole can be confirmed using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
3-[(5-chloro-2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole has been used in scientific research to investigate the role of the endocannabinoid system in various physiological processes, such as pain sensation, appetite regulation, and mood modulation. It has also been used to study the effects of synthetic cannabinoids on the brain and behavior. 3-[(5-chloro-2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole has been shown to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabis. This makes it a useful tool for studying the CB1 receptor and its downstream signaling pathways.
Propiedades
Nombre del producto |
3-[(5-chloro-2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
|---|---|
Fórmula molecular |
C27H25ClN2O2 |
Peso molecular |
444.9 g/mol |
Nombre IUPAC |
3-[(5-chloro-2,3-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
InChI |
InChI=1S/C27H25ClN2O2/c1-15-24(18-9-5-7-11-21(18)29-15)26(20-13-17(28)14-23(31-3)27(20)32-4)25-16(2)30-22-12-8-6-10-19(22)25/h5-14,26,29-30H,1-4H3 |
Clave InChI |
BNPRAJKVIMXRLP-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC(=CC(=C3OC)OC)Cl)C4=C(NC5=CC=CC=C54)C |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)C(C3=C(C(=CC(=C3)Cl)OC)OC)C4=C(NC5=CC=CC=C54)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1,3-benzodioxol-5-yl(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole](/img/structure/B307477.png)
![3-[(3,5-dibromo-2-methoxyphenyl)(1-methyl-1H-indol-3-yl)methyl]-1-methyl-1H-indole](/img/structure/B307479.png)
![4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline](/img/structure/B307480.png)
![3-[7-Acetyl-3-(benzylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-bromophenyl acetate](/img/structure/B307481.png)
![4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one](/img/structure/B307482.png)
![4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2,6-diiodophenol](/img/structure/B307483.png)
![3-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-phenyl-2(3H)-furanone](/img/structure/B307484.png)

![2-[(2-chlorobenzyl)sulfanyl]-4-(3,5-ditert-butyl-4-hydroxybenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B307486.png)
![3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one](/img/structure/B307488.png)
![2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one](/img/structure/B307490.png)
![(4Z)-2-[(2-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethylidene)-1,3-thiazol-5(4H)-one](/img/structure/B307494.png)
![2-[(2-chlorobenzyl)sulfanyl]-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B307495.png)
